molecular formula C29H32N4O5 B12371694 Antiproliferative agent-46

Antiproliferative agent-46

Katalognummer: B12371694
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: GXGOQQYDINLGOC-RVSCTIAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antiproliferative agent-46 is a compound known for its significant potential in inhibiting the proliferation of cancer cells. This compound has garnered attention due to its ability to selectively target and inhibit the growth of various cancer cell lines, making it a promising candidate for cancer therapy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-46 typically involves a multi-step process. One common method includes the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives. This reaction yields bis-spiroisatino β-lactams with aliphatic and aromatic spacers . The structures of the synthesized compounds are confirmed using Fourier-transform infrared spectroscopy, proton-1 and carbon-13 nuclear magnetic resonance spectroscopies, and CHN analysis .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Antiproliferative agent-46 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure to enhance its antiproliferative activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities into the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions are performed using reagents like sodium hydroxide or potassium carbonate to replace specific atoms or groups within the molecule.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique structural and functional properties. These derivatives are often tested for their antiproliferative activity to identify the most potent compounds.

Wissenschaftliche Forschungsanwendungen

Antiproliferative agent-46 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of antiproliferative activity. Researchers investigate its interactions with various biological targets to understand how structural modifications affect its activity.

Biology: In biological research, this compound is employed to study cell proliferation and apoptosis. It is used in assays to evaluate its effects on different cancer cell lines, providing insights into its potential as a therapeutic agent.

Medicine: In medicine, this compound is being explored as a potential anticancer drug. Preclinical studies have shown its efficacy in inhibiting the growth of various cancer cell lines, making it a promising candidate for further development and clinical trials.

Industry: In the pharmaceutical industry, this compound is used in the development of new anticancer drugs. Its unique properties make it a valuable starting point for designing compounds with improved efficacy and reduced toxicity.

Wirkmechanismus

The mechanism of action of antiproliferative agent-46 involves its binding to nuclear DNA in cancer cells . This binding leads to the formation of DNA lesions, which inhibit transcription and induce apoptosis, thereby preventing cell division and proliferation . The compound’s ability to selectively target cancer cells while sparing normal cells is attributed to its interaction with specific molecular targets and pathways involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Antiproliferative agent-46 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include:

The uniqueness of this compound lies in its specific interaction with nuclear DNA and its ability to induce apoptosis selectively in cancer cells, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C29H32N4O5

Molekulargewicht

516.6 g/mol

IUPAC-Name

N-[(E)-[4-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethoxy]phenyl]methylideneamino]-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C29H32N4O5/c1-19(2)14-21-4-8-23(9-5-21)20(3)29(37)33-30-16-22-6-12-26(13-7-22)38-18-28(36)32-31-17-24-10-11-25(34)15-27(24)35/h4-13,15-17,19-20,34-35H,14,18H2,1-3H3,(H,32,36)(H,33,37)/b30-16+,31-17+

InChI-Schlüssel

GXGOQQYDINLGOC-RVSCTIAXSA-N

Isomerische SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N/N=C/C3=C(C=C(C=C3)O)O

Kanonische SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NN=CC3=C(C=C(C=C3)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.